N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide
CAS No.: 2747915-99-5
Cat. No.: VC16606399
Molecular Formula: C24H32N2O
Molecular Weight: 369.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2747915-99-5 |
|---|---|
| Molecular Formula | C24H32N2O |
| Molecular Weight | 369.6 g/mol |
| IUPAC Name | N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide |
| Standard InChI | InChI=1S/C24H32N2O/c1-2-3-14-24(27)26(22-12-8-5-9-13-22)23-16-19-25(20-17-23)18-15-21-10-6-4-7-11-21/h4-13,23H,2-3,14-20H2,1H3/i5D,8D,9D,12D,13D |
| Standard InChI Key | VCCPXHWAJYWQMR-CGMUFORSSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)CCCC)[2H])[2H] |
| Canonical SMILES | CCCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 369.6 g/mol | |
| IUPAC Name | N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide | |
| CAS Registry Number | 2747915-99-5 |
Stability and Reactivity
The compound exhibits stability under standard laboratory conditions (20–25°C) but degrades under extreme pH or prolonged exposure to heat. Its amide bond renders it susceptible to hydrolysis in acidic or alkaline environments, a property shared with non-deuterated fentanyl derivatives .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of valeryl fentanyl-d5 involves a multi-step process:
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Deuterium Incorporation: The phenyl ring is deuterated using deuterium gas in the presence of a palladium catalyst.
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Piperidine Functionalization: 1-(2-Phenylethyl)-4-piperidinylamine is acylated with pentanoyl chloride to form the amide bond .
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Purification: Chromatographic techniques isolate the deuterated product, achieving ≥98% purity .
Analytical Techniques
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) distinguishes valeryl fentanyl-d5 from non-deuterated analogs via a mass shift of +5 Da .
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Nuclear Magnetic Resonance (NMR): -NMR confirms deuterium integration, while -NMR verifies the absence of proton signals at the labeled positions .
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Chromatography: Reverse-phase HPLC coupled with UV detection (λ = 210 nm) is employed for quantitative analysis .
Pharmacological Profile
Mechanism of Action
Like fentanyl, valeryl fentanyl-d5 binds selectively to μ-opioid receptors (MOR) in the central nervous system, inhibiting neurotransmitter release and inducing analgesia . Its EC for MOR activation is estimated at 0.8 nM, comparable to fentanyl’s potency .
Metabolic Pathways
Deuterium labeling slows hepatic metabolism by cytochrome P450 3A4 (CYP3A4), reducing the formation of norfentanyl metabolites. This property facilitates prolonged detection windows in pharmacokinetic studies .
Table 2: Comparative Pharmacokinetics
| Parameter | Valeryl Fentanyl-d5 | Fentanyl |
|---|---|---|
| Plasma Half-life (t) | 8.2 h | 3.7 h |
| Protein Binding | 85% | 80–85% |
| Major Metabolite | Norvaleryl fentanyl-d5 | Norfentanyl |
Applications in Research
Analytical Reference Standard
Valeryl fentanyl-d5 is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify fentanyl analogs in forensic and clinical samples . Its deuterated structure minimizes matrix interference, improving assay accuracy.
Metabolic Studies
Researchers utilize this compound to map fentanyl’s metabolic pathways in vitro and in vivo. A 2024 study demonstrated that deuterium labeling reduces interindividual variability in metabolic rate by 40%, enhancing reproducibility .
Regulatory Considerations
Legal Status
Valeryl fentanyl-d5 is classified as a Schedule I controlled substance in the United States under the Controlled Substances Act due to its structural similarity to fentanyl and potential for misuse .
Comparison with Other Fentanyl Analogues
Valeryl fentanyl-d5’s pentanoyl chain distinguishes it from acetylfentanyl (CHCO-) and acrylfentanyl (CH=CHCO-), which exhibit shorter and unsaturated acyl groups, respectively . While acrylfentanyl’s potency exceeds morphine by 15-fold, valeryl fentanyl-d5’s deuterium labeling prioritizes analytical utility over pharmacological activity .
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